molecular formula C8H8Br2O B13597142 2-(2,6-Dibromophenyl)ethanol

2-(2,6-Dibromophenyl)ethanol

Cat. No.: B13597142
M. Wt: 279.96 g/mol
InChI Key: OOGXGVNXWNODFN-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenol to produce 2,6-dibromophenol, which is then subjected to a Grignard reaction with ethylene oxide to yield the desired product . The reaction conditions typically include the use of a solvent like dichloromethane and a base such as diisopropylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions followed by purification processes such as distillation and crystallization to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,6-dibromophenyl)acetaldehyde or 2-(2,6-dibromophenyl)acetone.

    Reduction: Formation of 2-(2,6-dibromophenyl)ethane.

    Substitution: Formation of 2-(2,6-diaminophenyl)ethanol or 2-(2,6-dithiophenyl)ethanol.

Scientific Research Applications

2-(2,6-Dibromophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromophenyl)ethanol involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dibromophenyl)ethanol
  • 2-(2,6-Dichlorophenyl)ethanol
  • 2-(2,6-Difluorophenyl)ethanol

Uniqueness

2-(2,6-Dibromophenyl)ethanol is unique due to the presence of two bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, affecting its physical and chemical properties.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

2-(2,6-dibromophenyl)ethanol

InChI

InChI=1S/C8H8Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2

InChI Key

OOGXGVNXWNODFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCO)Br

Origin of Product

United States

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